5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
Description
Properties
IUPAC Name |
6-chlorospiro[1,2-dihydroindene-3,3'-pyrrolidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c13-10-1-2-11-9(7-10)3-4-12(11)5-6-14-8-12/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBPDAQOZOLDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)C3=C1C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213821 | |
| Record name | 5-Chloro-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956141-91-6 | |
| Record name | 5-Chloro-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956141-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,3-dihydrospiro[1H-indene-1,3′-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] typically involves a multi-step process. One common method includes the reaction of indene derivatives with pyrrolidine under specific conditions. For example, the reaction may involve the use of a dimethylsulfide borane complex in tetrahydrofuran at temperatures ranging from 0 to 20°C, followed by treatment with hydrogen chloride and sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Oxidation Reactions
The dione moiety in the pyrrolidine ring and the indene backbone are primary sites for oxidation. Key transformations include:
a. Dione Oxidation
The 2',5'-dione group undergoes oxidation under specific conditions, forming hydroxylated or carboxylated derivatives. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media
-
Product : Hydroxylated derivatives via radical intermediates .
b. Indene Backbone Oxidation
The chloro-substituted indene moiety can be oxidized to form epoxides or diols, depending on reaction conditions:
-
Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)
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Product : Epoxidation at the double bond of the indene system .
Reduction Reactions
Reductive modifications target both the dione and spirocyclic systems:
a. Dione Reduction
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Reagent : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
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Product : Corresponding diols (e.g., 2',5'-dihydroxy derivatives) .
b. Indene Saturation
Catalytic hydrogenation reduces the indene double bond:
-
Reagent : H₂ gas with palladium on carbon (Pd/C)
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Product : Fully saturated spiro[indane-pyrrolidine] derivatives .
Substitution Reactions
The chloro substituent and spirocyclic nitrogen are reactive sites for nucleophilic substitution:
a. Chloro Group Replacement
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Nucleophiles : Amines, thiols, or alkoxides
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Conditions : Polar aprotic solvents (e.g., DMF) at 60–80°C
-
Example : Reaction with piperazine yields amino-substituted derivatives with enhanced pharmacological profiles .
b. Spirocyclic Nitrogen Functionalization
The pyrrolidine nitrogen undergoes alkylation or acylation:
-
Reagent : Alkyl halides or acyl chlorides
-
Product : N-alkylated or N-acylated analogs, modulating solubility and bioavailability .
Metabolic Reactions
In vivo studies reveal metabolic pathways critical for drug design:
Cyclization and Ring-Opening
The spirocyclic structure participates in ring-opening/closure equilibria under specific conditions:
a. Acid-Catalyzed Ring Opening
-
Conditions : HCl in ethanol
-
Product : Linear pyrrolidine-indene hybrids, enabling further functionalization .
b. Base-Mediated Cyclization
-
Reagent : Piperidine in refluxing ethanol
-
Application : Synthesis of tetracyclic analogs via intramolecular aldol condensation .
Comparative Reactivity Insights
Case Study: Antiplasmodial Derivatives
Modification of the pyrrolidine ring with hydantoin moieties demonstrated structure-activity relationships (SAR):
Scientific Research Applications
Scientific Research Applications
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] has several applications across different scientific domains:
A. Chemistry
- Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more complex spirocyclic compounds. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic chemistry .
B. Biological Research
- Enzyme Interaction Studies: Its structure enables the study of interactions with biological macromolecules, particularly enzymes and receptors. This interaction is crucial for understanding its potential therapeutic effects .
C. Medicinal Chemistry
- Therapeutic Potential: Research indicates that derivatives of this compound may exhibit significant biological activities, including:
Case Studies and Research Findings
Several studies have highlighted the potential of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] in therapeutic applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Boiling Point : 445.3 ± 45.0°C (760 mmHg)
- Density : 1.4 ± 0.1 g/cm³
- LogP (XlogP) : 1.5
- Hydrogen Bond Donors/Acceptors: 1/2
- Topological Polar Surface Area : 46.2 Ų .
Structural Features: The compound features a spirocyclic framework combining an indene moiety and a pyrrolidine ring. The chlorine substituent at position 5 enhances electronic effects, influencing reactivity and biological interactions.
Comparison with Structural and Functional Analogues
5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] Hydrochloride
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] Hydrochloride
- Molecular Formula : C₁₃H₁₃FN·HCl
- Key Differences :
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | LogP (XlogP) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|
| 5-Chloro-2,3-dihydrospiro[...]-dione | C₁₂H₁₀ClNO₂ | 235.67 | Cl | 1.5 | 1/2 |
| 5-Bromo-2,3-dihydrospiro[...] HCl | C₁₂H₁₀BrN·HCl | 288.6 | Br | N/A | 1/1 (salt) |
| 2,3-Dihydrospiro[...]-2',5'-dione | C₁₂H₁₁NO₂ | 201.22 | None | 1.5 | 1/2 |
| 4-Fluoro-2,3-dihydrospiro[...] HCl | C₁₃H₁₃FN·HCl | 253.7 | F | N/A | 1/1 (salt) |
Research Findings and Gaps
- Synthetic Accessibility : The chloro-analogue is synthesized via multicomponent reactions (50–58% yields), comparable to bromo- and fluoro-derivatives. Piperidine-based spirocycles require distinct optimization .
- Structural Tunability : Chlorine’s moderate electronegativity balances lipophilicity and reactivity, making it preferable over bromine for metabolic stability .
Biological Activity
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H14ClN
- Molecular Weight : 233.71 g/mol
- CAS Number : 956141-90-5
The compound features a spirocyclic structure that contributes to its biological properties by allowing interactions with various biological targets.
The biological activity of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. Notably:
- Protein Kinase Inhibition : The compound has been shown to inhibit several protein kinases, which are critical in various signaling pathways. This includes:
- VEGF (Vascular Endothelial Growth Factor) : Involved in angiogenesis.
- Aurora Kinases : Essential for cell division.
- Janus Kinase 2 (JAK) : Plays a role in cytokine signaling.
Inhibition of these kinases can lead to reduced tumor growth and proliferation in cancer models .
Anticancer Activity
Research indicates that 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
- Prostate Cancer : The compound showed significant antiproliferative activity against the PC-3M cell line.
- Cervical Carcinoma : Moderate inhibition was observed against HeLa cells .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. This activity is believed to be mediated through the modulation of inflammatory cytokines and pathways involved in the inflammatory response.
Neuroprotective Properties
Preliminary studies suggest that 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] may possess neuroprotective effects. This could be attributed to its ability to inhibit oxidative stress and apoptotic pathways in neuronal cells .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine].
- Anticancer Study :
-
Inflammation Model :
- In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neuroprotection :
Q & A
Q. What synthetic strategies are effective for preparing 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]?
The compound is typically synthesized via multicomponent reactions or spirocyclization strategies. For example:
- Stepwise assembly : Start with halogenated indene derivatives and functionalized pyrrolidine precursors. Use coupling agents like Pd(PPh₃)₄ in dioxane/water under reflux (105°C) to form the spiro junction .
- Cyclocondensation : Optimize reaction time (9–12 hours) and solvent systems (e.g., THF or n-butanol) for ring closure, as demonstrated in analogous dispiro[indoline-pyrrolidine] syntheses .
- Purification : Recrystallize from n-butanol to achieve >95% purity, monitoring by TLC or HPLC .
Q. Which analytical methods are critical for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) resolve spiro junction geometry. Key signals include δ 2.10–4.38 ppm for pyrrolidine protons and aromatic protons at δ 6.68–7.56 ppm .
- IR spectroscopy : Detect carbonyl stretches (1713–1786 cm⁻¹) and NH vibrations (3105–3210 cm⁻¹) to confirm functional groups .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N within 0.5% of theoretical values) .
Q. What safety protocols are essential during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Keep in airtight containers away from strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Challenges
Q. How can reaction yields for spiro ring formation be optimized?
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack during cyclization .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) to accelerate spirocyclization .
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
Q. How should researchers resolve contradictions in cholinesterase inhibition data?
- Comparative IC₅₀ assays : Use standardized Ellman’s method with donepezil as a positive control .
- Structural validation : Correlate inhibitory activity with substituent effects (e.g., chloro vs. methoxy groups) via X-ray crystallography or molecular docking .
- Batch consistency : Ensure purity >98% (HPLC) to eliminate variability from synthetic impurities .
Q. What computational approaches predict binding interactions with biological targets?
- Molecular docking : Use MOE 2016.08 with PDB structures (e.g., 4EY7 for acetylcholinesterase) to model ligand-receptor interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of spiro compound-protein complexes .
- QSAR modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts to predict activity .
Notes
- Methodological Focus : Answers emphasize reproducible protocols over theoretical definitions.
- Contradictions Addressed : Highlighted strategies to reconcile pharmacological data discrepancies (e.g., purity controls, structural validation).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
